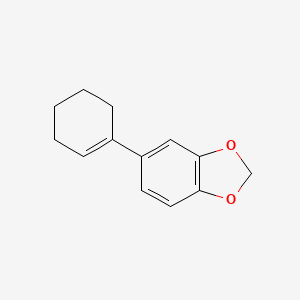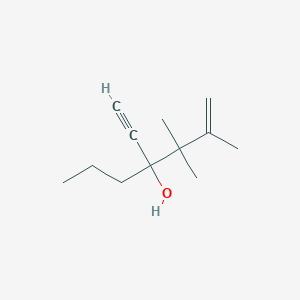
1-Chloro-3-(1-chloro-2-methylpropan-2-yl)-2-ethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-(1-chloro-2-methylpropan-2-yl)-2-ethoxybenzene is an organic compound that belongs to the class of chlorinated aromatic compounds It is characterized by the presence of a benzene ring substituted with chlorine, ethoxy, and a chlorinated isopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-(1-chloro-2-methylpropan-2-yl)-2-ethoxybenzene typically involves the chlorination of 2-ethoxybenzene followed by the introduction of the chlorinated isopropyl group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under controlled temperatures to ensure selective chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-3-(1-chloro-2-methylpropan-2-yl)-2-ethoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms, resulting in the formation of less chlorinated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Major Products Formed
Substitution: Formation of derivatives with different substituents replacing chlorine.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of less chlorinated or dechlorinated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3-(1-chloro-2-methylpropan-2-yl)-2-ethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Chloro-3-(1-chloro-2-methylpropan-2-yl)-2-ethoxybenzene involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine and ethoxy groups can influence its binding affinity and reactivity, leading to specific biochemical effects. The pathways involved may include inhibition or activation of enzymatic activities, modulation of receptor functions, or alteration of cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-2-ethoxybenzene: Lacks the chlor
Eigenschaften
CAS-Nummer |
91512-65-1 |
|---|---|
Molekularformel |
C12H16Cl2O |
Molekulargewicht |
247.16 g/mol |
IUPAC-Name |
1-chloro-3-(1-chloro-2-methylpropan-2-yl)-2-ethoxybenzene |
InChI |
InChI=1S/C12H16Cl2O/c1-4-15-11-9(12(2,3)8-13)6-5-7-10(11)14/h5-7H,4,8H2,1-3H3 |
InChI-Schlüssel |
KGLZPSRIHZQTQV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CC=C1Cl)C(C)(C)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Silane, [(2,3-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl-](/img/structure/B14349076.png)

![Dibromobis[(propan-2-yl)oxy]silane](/img/structure/B14349081.png)

![2-[2-(Pyridin-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B14349095.png)
![Bis[(oxiran-2-yl)methyl] ethenylphosphonate](/img/structure/B14349099.png)
![1,1'-[Octane-1,8-diylbis(sulfinylmethylene)]dibenzene](/img/structure/B14349101.png)

![{[(1,3-Difluoropropan-2-yl)oxy]methyl}benzene](/img/structure/B14349115.png)

![Ethyl {bis[(trimethylsilyl)oxy]phosphoryl}(difluoro)acetate](/img/structure/B14349121.png)


![1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]phenyl}piperidine](/img/structure/B14349130.png)
